![molecular formula C15H12ClN5O B2460020 2-(4-chlorophenyl)-N-methyl-N-phenyl-2H-tetrazole-5-carboxamide CAS No. 1396676-02-0](/img/structure/B2460020.png)
2-(4-chlorophenyl)-N-methyl-N-phenyl-2H-tetrazole-5-carboxamide
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Overview
Description
2-(4-chlorophenyl)-N-methyl-N-phenyl-2H-tetrazole-5-carboxamide, also known as CGP-37157, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of tetrazole-based compounds, which have shown promising results in various fields of research.
Scientific Research Applications
Organic Semiconductors and Molecular Electronics
Organic semiconductors, including tetrazole derivatives, have garnered interest due to their unique optical properties. These materials find applications in gas sensors, thin-film transistors, and photovoltaic cells. The π-conjugated electron system in tetrazole compounds contributes to their absorption and emission of light, making them suitable for molecular electronics .
Nonlinear Optical Properties
Quinoline derivatives, including tetrazoles, exhibit nonlinear optical properties. These materials can manipulate light in ways that linear materials cannot. Researchers explore their potential in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The delocalized π-electron system in tetrazoles contributes to their intriguing optical behavior .
Coordination Chemistry and Complex Formation
The compound’s structure allows it to participate in coordination chemistry. For instance, it can form complexes with transition metal ions. Researchers have investigated its coordination behavior and its potential applications in catalysis, sensing, and materials science .
Mechanism of Action
Target of Action
It’s known that many bioactive aromatic compounds containing similar structures have shown clinical and biological applications . These compounds often bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Similar compounds have been found to interact with their targets, causing various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways, leading to a wide range of biological activities .
Pharmacokinetics
For example, some compounds have shown improved kinetic solubilities compared to their parent compounds and were metabolically stable in vitro .
Result of Action
Similar compounds have been found to have various biological activities, indicating that they can cause a range of molecular and cellular effects .
Action Environment
It’s known that environmental factors can significantly influence the action of similar compounds .
properties
IUPAC Name |
2-(4-chlorophenyl)-N-methyl-N-phenyltetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN5O/c1-20(12-5-3-2-4-6-12)15(22)14-17-19-21(18-14)13-9-7-11(16)8-10-13/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKRJFQTMBRSTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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